molecular formula C15H20O B12850941 3-(4,4-Dimethylcyclohexyl)benzaldehyde

3-(4,4-Dimethylcyclohexyl)benzaldehyde

Cat. No.: B12850941
M. Wt: 216.32 g/mol
InChI Key: IHVVLJMGMSUDTQ-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylcyclohexyl)benzaldehyde (CAS: Not explicitly provided; structurally related to 4-(4,4-dimethylcyclohexyl)-benzaldehyde, CAS 1781950-17-1 ) is an aromatic aldehyde featuring a bulky 4,4-dimethylcyclohexyl substituent at the 3-position of the benzaldehyde ring. Its molecular formula is C₁₅H₂₀O, with a molecular weight of 216.32 g/mol. The compound’s structure combines the reactivity of an aldehyde group with the steric and electronic effects of the dimethylcyclohexyl moiety, making it distinct from simpler benzaldehyde derivatives.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexyl)benzaldehyde

InChI

InChI=1S/C15H20O/c1-15(2)8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-5,10-11,13H,6-9H2,1-2H3

InChI Key

IHVVLJMGMSUDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=CC(=C2)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the reaction of 4,4-dimethylcyclohexanone with benzaldehyde under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the ketone and aldehyde react in the presence of a strong base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4,4-Dimethylcyclohexyl)benzaldehyde may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylcyclohexyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(4,4-Dimethylcyclohexyl)benzoic acid.

    Reduction: 3-(4,4-Dimethylcyclohexyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

3-(4,4-Dimethylcyclohexyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved would depend on the context of its use and the specific studies conducted.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3-(4,4-Dimethylcyclohexyl)benzaldehyde with related benzaldehyde derivatives:

Compound Name CAS No. Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-(4,4-Dimethylcyclohexyl)benzaldehyde - 3-(4,4-Dimethylcyclohexyl) C₁₅H₂₀O 216.32 Aldehyde
4-Hydroxybenzaldehyde 123-08-0 4-Hydroxy C₇H₆O₂ 122.1 Aldehyde, Hydroxyl
3,4-Dimethoxybenzaldehyde 120-14-9 3-Methoxy, 4-Methoxy C₉H₁₀O₃ 166.18 Aldehyde, Methoxy
4-(Bromomethyl)benzaldehyde 51359-78-5 4-Bromomethyl C₈H₇BrO 199.05 Aldehyde, Bromine
4-(4,4-Dimethylcyclohexyl)-benzaldehyde 1781950-17-1 4-(4,4-Dimethylcyclohexyl) C₁₅H₂₀O 216.32 Aldehyde

Key Observations :

  • Substituent Effects :
    • The dimethylcyclohexyl group in 3-(4,4-Dimethylcyclohexyl)benzaldehyde introduces significant steric hindrance and lipophilicity, unlike the polar hydroxyl (4-Hydroxybenzaldehyde) or electron-donating methoxy groups (3,4-Dimethoxybenzaldehyde) .
    • 4-(Bromomethyl)benzaldehyde’s bromine substituent enhances reactivity in nucleophilic substitutions, contrasting with the inert cyclohexyl group in the target compound .

Physicochemical Properties

Property 3-(4,4-Dimethylcyclohexyl)benzaldehyde 4-Hydroxybenzaldehyde 3,4-Dimethoxybenzaldehyde
Solubility Low (lipophilic) Moderate (polar) Low (moderate polarity)
Boiling Point High (estimated) 246–248°C 285°C
Reactivity Sterically hindered aldehyde Oxidizable to acid Electron-rich aldehyde

Notes:

  • The dimethylcyclohexyl group reduces water solubility compared to hydroxyl or methoxy derivatives, which form hydrogen bonds .
  • Steric hindrance in the target compound likely slows aldehyde-specific reactions (e.g., Schiff base formation) relative to less hindered analogs .

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